molecular formula C18H17N3O2S B3009213 3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole CAS No. 496776-23-9

3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole

Cat. No. B3009213
CAS RN: 496776-23-9
M. Wt: 339.41
InChI Key: GKBMJVFGIUMXBU-UHFFFAOYSA-N
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Description

The compound "3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole" is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This particular derivative incorporates a benzodioxol moiety, a methyl group, and a phenylethylsulfanyl group into its structure, which could potentially influence its chemical and biological properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the alkylation of starting triazole-thiol with appropriately substituted halides. For example, a series of 3-benzylsulfanyl derivatives of 1,2,4-triazole were synthesized by alkylation with benzyl halides, showing moderate antimycobacterial activity . Similarly, the synthesis of 3-{(1,3-benzoxazol-2-yl)sulfanylmethyl} derivatives involved a one-pot reaction using coumarin, mercapto benzoxazole, and aldehydes, catalyzed by L-proline . These methods suggest that the compound could be synthesized through a similar alkylation strategy, potentially followed by a coupling reaction with a phenylethyl moiety.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined, revealing dihedral angles and hydrogen bonding that stabilize the crystal structure . Another study on the structure of a rearrangement product of a 1,2,4-triazole derivative provided insights into the planarity and aromaticity of the imidazol-4-yl-triazole system . These findings could be relevant to understanding the molecular structure of the compound .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including cyclization and alkylation. For instance, bis-triazolethiols were alkylated with alkyl bromides to produce bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes with antiproliferative and antilipolytic activities . The reactivity of the triazole ring and the presence of substituents like the sulfanyl group can significantly influence the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their substituents. For example, the presence of nitro groups or a thioamide group on the benzyl moiety was found to enhance antimycobacterial activity . The tautomerism of 1,2,4-triazoles and their salts has been studied, showing preferences for certain tautomeric forms based on the substituents present . These properties are crucial for understanding the behavior of the compound in biological systems and its potential applications.

Scientific Research Applications

Antitumor Activity

Triazole derivatives have been extensively studied for their antitumor properties. A study reported the design, synthesis, and evaluation of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains. These compounds demonstrated in vitro antitumor activity against various cell lines, highlighting the potential of triazole derivatives in cancer research (Guo-qiang Hu et al., 2008).

Antibacterial and Antifungal Activities

Triazole compounds have also shown significant antibacterial and antifungal activities. A research study synthesized novel sulfanilamide-derived 1,2,3-triazole compounds, which were found to exhibit promising antibacterial potency against a range of bacterial strains. This underscores the potential of triazole derivatives as antimicrobial agents (Xian-Long Wang et al., 2010).

Antiproliferative and Antilipolytic Activities

In obesity and cancer research, certain triazole derivatives have been identified to exhibit antiproliferative and antilipolytic activities. These compounds were evaluated against obesity-related colorectal cells and showed promising results, indicating their dual potential in treating obesity-related complications and colorectal cancer (M. Shkoor et al., 2021).

Antimalarial and Microbial Inhibition

Some triazole derivatives have been synthesized and evaluated for their antimalarial properties and ability to inhibit microbial growth. These studies reveal the potential of triazole compounds in developing new treatments for malaria and microbial infections, highlighting their importance in medicinal chemistry (C. Kaushik & Ashima Pahwa, 2018).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-21-17(14-7-8-15-16(11-14)23-12-22-15)19-20-18(21)24-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBMJVFGIUMXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole

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